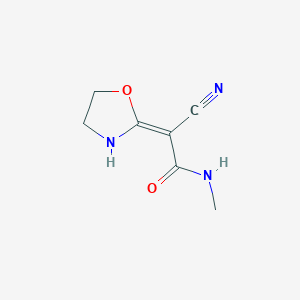

2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide

Description

2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide is a heterocyclic acetamide derivative characterized by a cyano group (-CN) and an oxazolidin-2-ylidene moiety. The oxazolidin-ylidene group introduces a conjugated, planar five-membered ring containing oxygen and nitrogen, which influences electronic properties and reactivity.

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

(2E)-2-cyano-N-methyl-2-(1,3-oxazolidin-2-ylidene)acetamide |

InChI |

InChI=1S/C7H9N3O2/c1-9-6(11)5(4-8)7-10-2-3-12-7/h10H,2-3H2,1H3,(H,9,11)/b7-5+ |

InChI Key |

NVSCOUKKEHBMDW-FNORWQNLSA-N |

Isomeric SMILES |

CNC(=O)/C(=C/1\NCCO1)/C#N |

Canonical SMILES |

CNC(=O)C(=C1NCCO1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide typically involves the reaction of N-methyl-2-oxazolidinone with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the cyanoacetamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.

Condensation reactions: The compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic structures.

Cyclization reactions: The oxazolidine ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium carbonate

Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)

Catalysts: Piperidine, triethylamine

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrroles and pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide. A series of derivatives, including 2-(4-oxo-thiazolidin-2-ylidene)-acetamides synthesized from 2-cyano-3-mercapto-3-phenylaminoacrylamides, demonstrated significant antibacterial and antifungal activities against various strains.

Case Study: Antimicrobial Evaluation

A comprehensive evaluation of these derivatives was conducted against several bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, along with fungal strains like Candida albicans and Cryptococcus neoformans. The results indicated that certain derivatives exhibited high antimicrobial activity, suggesting their potential as therapeutic agents in treating infections caused by resistant pathogens .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 5a | E. coli | High |

| 9a | K. pneumoniae | Moderate |

| 5c | S. aureus | High |

| 11c | C. albicans | Moderate |

Synthesis and Structural Diversity

The synthesis of 2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide involves various chemical reactions that enhance its structural diversity. The compound can be synthesized through cyclocondensation reactions involving phenylisothiocyanate and cyanacetamide, leading to a range of thiazolidine derivatives.

Synthetic Pathways

The synthetic routes explored include:

- Reaction of phenylisothiocyanate with cyanacetamide to produce intermediates.

- Cyclocondensation with chloroacetic acid to yield thiazolidine derivatives.

These methodologies not only facilitate the creation of diverse compounds but also allow for the optimization of their biological activities .

Potential Therapeutic Uses

The biological activities exhibited by 2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide derivatives extend beyond antimicrobial properties. Preliminary studies have suggested potential anti-inflammatory and antitumor activities, which warrant further investigation.

Case Studies: Broader Applications

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation in vitro, indicating potential applications in cancer therapy.

- Anti-inflammatory Properties : Certain compounds demonstrated the ability to reduce inflammation markers in cellular models, suggesting their use in treating inflammatory diseases.

Safety and Toxicity Assessment

Safety evaluations are crucial for the development of any new therapeutic agent. In studies assessing the cytotoxicity of synthesized compounds against human embryonic kidney cells, results indicated that the tested compounds were non-toxic at therapeutic doses, highlighting their safety profile for further development .

Mechanism of Action

The mechanism of action of 2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide is not well-documented. its reactivity can be attributed to the presence of the cyano and oxazolidine groups, which can participate in various chemical reactions. The cyano group is particularly reactive in nucleophilic substitution and condensation reactions, while the oxazolidine ring can undergo cyclization to form more complex structures.

Comparison with Similar Compounds

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)

- Formula : C₅H₇N₃O₂

- Key Differences: Replaces the oxazolidin-ylidene group with a methylaminocarbonyl substituent (-NH-C(O)-CH₃).

- Reactivity: The methylaminocarbonyl group may enhance hydrogen-bonding capacity compared to the oxazolidin-ylidene’s delocalized electrons.

- Safety: Limited toxicological data available; requires further investigation .

2-Cyano-2-cyclohexylideneacetamide (CAS 704-16-5)

- Formula : C₉H₁₀N₂O

- Key Differences: Features a cyclohexylidene group instead of oxazolidin-ylidene. The cyclohexylidene substituent is lipophilic and non-aromatic, reducing solubility in polar solvents.

2-(9-Oxoacridin-10-yl)acetamide (CAS 77778-90-6)

- Formula : C₁₅H₁₂N₂O₂

- Key Differences: Contains a fused acridinone aromatic system, enabling DNA intercalation. The planar acridinone moiety contrasts with the oxazolidin-ylidene’s smaller heterocycle.

- Biological Activity: Likely exhibits anticancer or antimicrobial properties due to acridinone’s DNA-binding ability, whereas the target compound’s activity may hinge on enzyme inhibition via heterocyclic interactions .

Acetazolamide (DIAMOX®)

- Formula : C₄H₆N₄O₃S₂

- Key Differences: Includes a sulfamoyl-thiadiazole group, a hallmark of carbonic anhydrase inhibitors. The sulfonamide moiety enables strong enzyme inhibition, unlike the cyano and oxazolidin-ylidene groups in the target compound.

- Applications : Clinically used for glaucoma and epilepsy; highlights how substituent diversity dictates therapeutic targets .

Chloroacetamide Derivatives

- General Structure : R-CO-NH-CH₂-Cl

- Key Differences: Chlorine atoms act as leaving groups, enabling nucleophilic substitutions (e.g., forming aziridines or lactams). The cyano group in the target compound may participate in cycloadditions or act as an electrophile in Michael additions.

- Utility : Widely used in heterocyclic synthesis and agrochemicals (e.g., herbicides), suggesting the target compound could be tailored for similar roles .

Structural and Functional Comparison Table

| Compound | Formula | Key Substituents | Reactivity/Applications |

|---|---|---|---|

| Target Compound | Not Provided | Oxazolidin-ylidene, Cyano | Potential enzyme inhibition, drug design |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | C₅H₇N₃O₂ | Methylaminocarbonyl, Cyano | Underexplored; possible H-bonding |

| 2-Cyano-2-cyclohexylideneacetamide | C₉H₁₀N₂O | Cyclohexylidene, Cyano | Lipophilic; membrane penetration |

| 2-(9-Oxoacridin-10-yl)acetamide | C₁₅H₁₂N₂O₂ | Acridinone, Acetamide | DNA intercalation, anticancer |

| Acetazolamide | C₄H₆N₄O₃S₂ | Sulfamoyl-thiadiazole | Carbonic anhydrase inhibition |

| Chloroacetamide Derivatives | Varies | -Cl, -NH-CO-R | Heterocyclic synthesis, herbicides |

Research Findings and Implications

- Synthetic Routes: The target compound may be synthesized via cyclization reactions analogous to oxazolidinone formation (e.g., using mercaptoacetic acid and ZnCl₂ as catalysts) .

- Safety Considerations: Limited toxicological data for cyano-acetamide derivatives necessitate rigorous profiling before biomedical applications .

Biological Activity

2-Cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazolidine ring, which is known for its role in various biological activities. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to 2-cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide may exert their effects through several mechanisms:

- Antimicrobial Activity :

- Antiparasitic Effects :

- Cytotoxicity :

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide and its analogs:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of oxazolidine derivatives against Staphylococcus aureus, demonstrating that modifications in the side chains significantly influenced their activity. The most potent derivative exhibited an IC50 value of approximately 20 µM, indicating strong potential for development as an antibacterial agent .

Case Study 2: Antiparasitic Activity

In another investigation focusing on antiparasitic properties, several oxazolidine derivatives were tested against Toxoplasma gondii. The results indicated that specific substitutions on the oxazolidine ring enhanced the antiparasitic activity, with IC50 values ranging from 115 to 271 µM .

Q & A

Q. What are the most reliable synthetic routes for 2-cyano-N-methyl-2-(oxazolidin-2-ylidene)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions between cyanoacetamide derivatives and oxazolidinone precursors. A typical approach involves:

- Substitution reactions : Using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol under alkaline conditions to form intermediates .

- Reductive amination : Employing iron powder under acidic conditions to reduce nitro groups to amines .

- Condensation with cyanoacetic acid : Using condensing agents (e.g., DCC or EDCl) to link the oxazolidinone moiety .

Optimization : Adjust reaction time, solvent polarity (e.g., toluene:water mixtures), and catalyst loadings. Monitor progress via TLC (hexane:ethyl acetate = 9:1) and purify via recrystallization (ethanol) or column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Spectroscopic methods : Use -NMR to verify methyl and cyano groups, and IR spectroscopy to confirm carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm) stretches .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental analysis : Validate empirical formula (CHNO) with <0.3% deviation .

Q. What safety precautions are critical during handling and storage?

- Toxicological uncertainty : Limited data on acute toxicity; assume mutagenic potential until proven otherwise. Use fume hoods, nitrile gloves, and closed systems .

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How can computational methods predict reactivity or biological activity of this compound?

- Quantum chemical modeling : Use DFT (B3LYP/6-311+G**) to calculate electrophilicity indices and frontier molecular orbitals, predicting nucleophilic attack sites on the oxazolidinone ring .

- Molecular docking : Screen against targets like DNA gyrase or fungal CYP51 (for antifungal activity) using AutoDock Vina. Prioritize derivatives with binding energies <–8 kcal/mol .

- Reaction path analysis : Combine cheminformatics (e.g., ICReDD’s workflow) with experimental data to optimize synthetic routes .

Q. What strategies resolve contradictions in reported bioactivity data for analogs?

- Dose-response standardization : Use NCI-60 cell line panels to compare GI values under identical conditions (e.g., 48-hour exposure, 10 µM–100 µM range) .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify rapid degradation (t <30 min) as a source of false negatives .

- Epistatic studies : Pair structural analogs (e.g., furan-2-ylmethyl vs. phenyl substitutions) to isolate contributions of the oxazolidinone scaffold to activity .

Q. How can the oxazolidinone core be modified to enhance solubility without compromising activity?

- Polar substituents : Introduce sulfonate (–SOH) or tertiary amine groups at the N-methyl position to improve aqueous solubility. Monitor logP shifts via HPLC (C18 column, MeOH:HO gradient) .

- Prodrug approaches : Link the cyano group to hydrolyzable esters (e.g., acetyloxypropyl) for pH-dependent release .

- Co-crystallization : Screen with cyclodextrins or PEG derivatives to form inclusion complexes, enhancing bioavailability .

Q. What analytical challenges arise in quantifying degradation products during stability studies?

- LC-MS/MS pitfalls : Degradation products (e.g., hydrolyzed cyano → carboxylic acid) may lack chromophores. Derivatize with dansyl chloride for UV/fluorescence detection .

- Impurity profiling : Use high-resolution Q-TOF MS to distinguish isobaric species (e.g., oxazolidinone ring-opening vs. N-methyl oxidation) .

- Forced degradation : Expose to accelerated conditions (40°C/75% RH, 0.1M HCl/NaOH) and track kinetics via Arrhenius plots .

Methodological Notes

- Data reproducibility : Replicate key steps (e.g., iron powder reduction ) across ≥3 independent batches to confirm yields (±5%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.